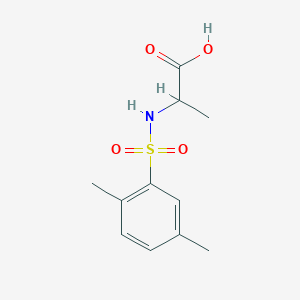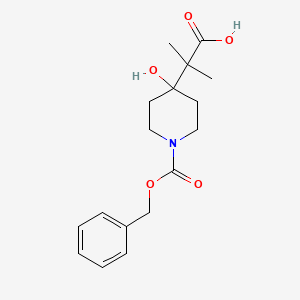
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazole compounds typically involves the condensation of various fluorobenzoyl derivatives with amino acid derivatives or the cycloaddition of azides with ynamides or alkynes, as seen in research on similar structures. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a method to produce triazole-based scaffolds efficiently, highlighting the compound's relevance in creating biologically active peptidomimetics (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the study of crystallographic analysis, has provided insights into their intermolecular interactions. X-ray diffraction techniques are commonly used to determine these structures, offering a deeper understanding of the compound's configuration and the significance of hydrogen bonding in stabilizing these structures (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds are known for their versatility in chemical reactions, including the Dimroth rearrangement, which can significantly alter their molecular structure and, consequently, their chemical properties. This rearrangement is notable for its ability to transform triazole isomers under specific conditions, thereby affecting the compound's reactivity and potential applications in synthesis (Albert, 1970).
Wissenschaftliche Forschungsanwendungen
Catalyst- and Solvent-Free Synthesis
- A study presented an efficient approach for the regioselective synthesis of similar triazole derivatives using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This synthesis method is significant for producing heterocyclic compounds efficiently (Moreno-Fuquen et al., 2019).
Potential Anticancer Agents
- N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, closely related to the compound , were synthesized and evaluated for their potential as anticancer agents. Certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (Butler et al., 2013).
Antimicrobial Activities
- New 1,2,4-triazole derivatives were synthesized and found to possess good or moderate antimicrobial activities against various test microorganisms. Such compounds show promise in the development of new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity
- The synthesis and evaluation of similar triazole compounds have been linked to inhibiting the proliferation of cancer cell lines, indicating their potential in antitumor applications (Hao et al., 2017).
Antimicrobial Agent Synthesis
- Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid were synthesized and evaluated for their antimicrobial activities, showing moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Synthesis of Peptidomimetics
- A study developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, useful for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Antimicrobial Agent Discovery
- Research into 1H-1,2,3-triazole-4-carboxamides led to the discovery of novel compounds with promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains (Pokhodylo et al., 2021).
Eigenschaften
IUPAC Name |
5-amino-N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBSVCFLIIGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)
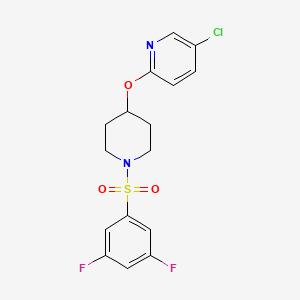

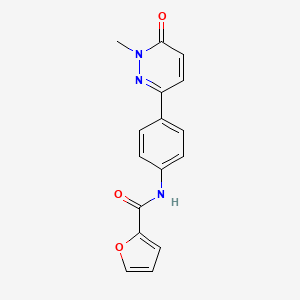
![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

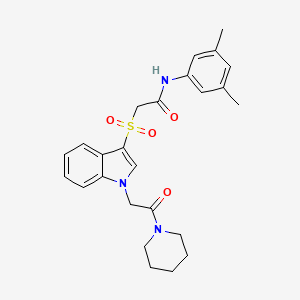
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)

